molecular formula C9H6ClNO2S B13731873 2-Chloro-4-methyl-5-benzothiazolecarboxylic acid

2-Chloro-4-methyl-5-benzothiazolecarboxylic acid

Cat. No.: B13731873
M. Wt: 227.67 g/mol
InChI Key: DACQGCCPERVXTI-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-benzothiazolecarboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has a molecular formula of C9H6ClNO2S and a molecular weight of 227.67 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5-benzothiazolecarboxylic acid typically involves the cyclization of 2-aminobenzenethiol with various reagents. One common method includes the reaction of 2-aminobenzenethiol with chloroacetic acid under acidic conditions . Another approach involves the use of sulfur and 2-chloro-4-methylbenzoic acid in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-5-benzothiazolecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-methyl-5-benzothiazolecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-benzothiazolecarboxylic acid involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methyl-5-benzothiazolecarboxylic acid
  • 2-Chloro-5-methylbenzothiazole
  • 4-Methyl-5-benzothiazolecarboxylic acid

Uniqueness

2-Chloro-4-methyl-5-benzothiazolecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 2-position and the carboxylic acid group at the 5-position make it particularly reactive in substitution and condensation reactions .

Properties

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

2-chloro-4-methyl-1,3-benzothiazole-5-carboxylic acid

InChI

InChI=1S/C9H6ClNO2S/c1-4-5(8(12)13)2-3-6-7(4)11-9(10)14-6/h2-3H,1H3,(H,12,13)

InChI Key

DACQGCCPERVXTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)Cl)C(=O)O

Origin of Product

United States

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